molecular formula C12H16Cl2O4 B082240 1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol CAS No. 15129-28-9

1-Chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol

Cat. No.: B082240
CAS No.: 15129-28-9
M. Wt: 295.16 g/mol
InChI Key: CVJPKXAKDGRMIA-UHFFFAOYSA-N
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Description

1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) is a chemical compound with the molecular formula C₁₂H₁₆Cl₂O₄ and a molecular weight of 295.16 g/mol . This compound is characterized by the presence of two chloro-2-propanol groups linked through a p-phenylenedioxy bridge. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) typically involves the reaction of p-phenylenedioxy with 3-chloro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) involves its interaction with specific molecular targets and pathways. The chloro groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The p-phenylenedioxy bridge provides structural stability and influences the compound’s reactivity and interactions .

Comparison with Similar Compounds

1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) can be compared with other similar compounds, such as:

    1,1’-(p-Phenylenedioxy)bis(3-bromo-2-propanol): Similar structure but with bromo groups instead of chloro groups.

    1,1’-(p-Phenylenedioxy)bis(3-iodo-2-propanol): Similar structure but with iodo groups instead of chloro groups.

    1,1’-(p-Phenylenedioxy)bis(3-hydroxy-2-propanol): Similar structure but with hydroxyl groups instead of chloro groups.

The uniqueness of 1,1’-(p-Phenylenedioxy)bis(3-chloro-2-propanol) lies in its specific reactivity and applications, which are influenced by the presence of chloro groups and the p-phenylenedioxy bridge.

Properties

CAS No.

15129-28-9

Molecular Formula

C12H16Cl2O4

Molecular Weight

295.16 g/mol

IUPAC Name

1-chloro-3-[4-(3-chloro-2-hydroxypropoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C12H16Cl2O4/c13-5-9(15)7-17-11-1-2-12(4-3-11)18-8-10(16)6-14/h1-4,9-10,15-16H,5-8H2

InChI Key

CVJPKXAKDGRMIA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O

Canonical SMILES

C1=CC(=CC=C1OCC(CCl)O)OCC(CCl)O

Origin of Product

United States

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